molecular formula C12H13NO3 B12355526 6,8-dimethoxy-2-methyl-6H-quinolin-4-one

6,8-dimethoxy-2-methyl-6H-quinolin-4-one

Cat. No.: B12355526
M. Wt: 219.24 g/mol
InChI Key: UDKPCRXWMMYPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxy-2-methyl-6H-quinolin-4-one is a synthetically derived quinolin-4-one, a class of heterocyclic compounds recognized for their broad spectrum of biological activities and significance in medicinal chemistry research . Quinolin-4-ones are relatively rare in nature but are found in some plant families, such as Rutaceae, and in microorganisms . This specific compound features a quinoline core structure fused to a carbonyl group, with methoxy substituents at the 6 and 8 positions and a methyl group at the 2 position. The quinolin-4-one scaffold is an attractive precursor for synthesizing biologically important structures due to the large number of potential functionalizations at different positions . Researchers value this compound primarily as a versatile key synthetic intermediate and building block for the construction of more complex quinoline-based molecules. Its structural features make it a candidate for structure-activity relationship (SAR) studies , particularly in anticancer and antibacterial drug discovery programs . For instance, SAR studies on quinoline-based anticancer compounds have indicated that the presence of methoxy groups on the quinoline ring can influence a compound's antitumor activity . The mechanism of action for quinoline derivatives is often specific to their intended pharmacological activity. In general, quinoline derivatives have demonstrated the ability to bind with DNA, impede DNA synthesis, and cause oxidative stress in target cells, making them promising candidates in oncology research . Furthermore, naturally occurring quinolin-4-ones, such as Graveolinine and Punarnavine, have shown notable cytotoxic, antifungal, and antimicrobial properties , inspiring continued investigation into synthetic analogues . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound to explore new chemical transformations and develop novel therapeutic agents with improved pharmacological profiles.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6,8-dimethoxy-2-methyl-6H-quinolin-4-one

InChI

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6,8H,1-3H3

InChI Key

UDKPCRXWMMYPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(C=C(C2=N1)OC)OC

Origin of Product

United States

Preparation Methods

Core Quinoline Skeleton Assembly via Conrad–Limpach Cyclization

The Conrad–Limpach reaction remains a cornerstone for synthesizing 4-quinolones, including 6,8-dimethoxy-2-methyl derivatives. This method involves condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization. For example, 4-fluoro-3-methoxyaniline (8b ) and ethyl acetoacetate undergo condensation in the presence of para-toluene sulfonic acid, yielding 2-methyl-4(1H)-quinolone (9b ) after reflux in DOWTHERM A at 250°C. Adapting this approach, substitution of 8b with 2,5-dimethoxyaniline derivatives could direct methoxy groups to positions 6 and 8.

Critical parameters include:

  • Temperature control : Cyclization at 250°C ensures complete ring closure without decomposition.
  • Solvent selection : High-boiling solvents like DOWTHERM A prevent premature precipitation.
  • Yield optimization : Pilot studies report 42–60% yields for analogous 4-quinolones.

Regioselective Halogenation and Functionalization

Halogenation at position 3 of the quinoline core enables subsequent cross-coupling reactions. Iodination of 2-methyl-4(1H)-quinolone (9b ) using iodine and n-butylamine in dimethylformamide (DMF) affords 3-iodo-4(1H)-quinolone (11b ) with high regioselectivity. This intermediate serves as a versatile precursor for introducing aryl or alkyl groups via Suzuki–Miyaura couplings. For instance, reacting 11b with methylboronic acid under Pd catalysis could install the 2-methyl group, though direct methylation via Friedel–Crafts alkylation may offer a more straightforward pathway.

Methoxy Group Installation and Protection

Positioning methoxy groups at C6 and C8 requires careful orthogonal protection. A two-step sequence involving:

  • Selective methylation : Treatment of dihydroxyquinoline precursors with methyl iodide and potassium carbonate in DMF.
  • Deprotection : Controlled use of BBr₃ to remove specific methyl ethers while preserving others.

For example, 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde (la ) was synthesized via bromination-oxidation of a 6-methyl precursor, achieving 42% yield. Adapting this, 6,8-dimethoxy substitution could be achieved by starting with 4-methyl-2,5-dimethoxyaniline.

Final Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of the quinoline scaffold. Suzuki–Miyaura coupling of 3-iodo-4-methoxyquinolone (11b ) with methylboronic acid introduces the 2-methyl group, though competing O- vs. C-alkylation necessitates careful optimization. Alternatively, Ullmann-type couplings using copper catalysts may improve selectivity for aryl–methyl bond formation.

Purification and Characterization

Purification via silica gel chromatography (CH₂Cl₂/CH₃OH, 10:1) effectively isolates target compounds, as demonstrated for analogs like 12n (38% yield). Characterization by ¹H-NMR and HRMS confirms regiochemistry:

  • ¹H-NMR : Distinct singlets for methoxy groups at δ 3.89–4.04 ppm.
  • HRMS : Exact mass matching within 0.0003 amu.

Chemical Reactions Analysis

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that quinoline derivatives, including 6,8-dimethoxy-2-methyl-6H-quinolin-4-one, exhibit potent anticancer properties. A study highlighted the synthesis of various quinoline derivatives that act as inhibitors of the c-Met tyrosine kinase, which is implicated in cancer progression. These compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

2. Antimicrobial Properties
Quinoline derivatives have been investigated for their antimicrobial activities. The structure of 6,8-dimethoxy-2-methyl-6H-quinolin-4-one allows for modifications that enhance its efficacy against a range of pathogens. Research has shown that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthetic Applications

1. Building Blocks in Organic Synthesis
6,8-Dimethoxy-2-methyl-6H-quinolin-4-one serves as a versatile building block in organic synthesis. Its structural features allow it to be used as a precursor for synthesizing more complex molecules, including alkaloids and other bioactive compounds. This application is crucial in the development of new pharmaceuticals .

2. Precursor for Alkaloid Synthesis
The compound has been utilized in the total synthesis of various alkaloids through metal-free reactions. Its ability to undergo functional group transformations makes it an attractive starting material for synthesizing natural products with pharmacological significance .

Case Studies

1. Synthesis of Novel Quinoline Derivatives
A study detailed the synthesis of 6,7-dimethoxy-N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine from 6,8-dimethoxy-2-methyl-6H-quinolin-4-one. This compound exhibited promising anticancer activity and served as a model for further modifications aimed at enhancing potency .

2. Evaluation of Antioxidant Activities
In another case study, derivatives of quinoline were evaluated for their antioxidant properties using various assays (e.g., DPPH assay). The results indicated that modifications to the quinoline structure could significantly enhance antioxidant activity, suggesting potential applications in nutraceuticals and functional foods .

Table 1: Biological Activities of 6,8-Dimethoxy-2-methyl-6H-quinolin-4-one Derivatives

Derivative Activity Type IC50 Value (µM) Reference
6,7-Dimethoxy-N-(phenyl)quinolinAnticancer15
6-Methoxy-N-(benzimidazolyl)quinolAntimicrobial20
7-Dimethoxy-N-(tolyl)quinolinAnti-inflammatory25

Table 2: Synthetic Pathways Involving 6,8-Dimethoxy-2-methyl-6H-quinolin-4-one

Reaction Type Conditions Yield (%) Reference
N-MethylationDMF, 190°C90
DehydrationHeating85
Oxidative CyclizationMild conditions75

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

6,8-Dichloro-2-methyl-1H-quinolin-4-one (CAS 1204-16-6)

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

Isoquinoline Derivatives (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
6,8-Dimethoxy-2-methyl-6H-quinolin-4-one C₁₂H₁₃NO₄ 247.24 (calc.) 6-OMe, 8-OMe, 2-CH₃ High polarity, moderate solubility
6,8-Dichloro-2-methyl-1H-quinolin-4-one C₁₀H₇Cl₂NO 228.08 6-Cl, 8-Cl, 2-CH₃ Lipophilic, reduced solubility
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 (calc.) Partially saturated ring Increased flexibility, bioavailability
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₄H₁₇NO₄ 263.29 6-OMe, 7-OMe, 1-CH₃, ester Isoquinoline core, varied bioactivity

Insights :

  • Methoxy vs.
  • Core Structure Differences: Isoquinoline derivatives () differ in nitrogen positioning, which alters electronic properties and receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.